

# Patrinoside: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

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## Compound of Interest

Compound Name: *Patrinoside*

Cat. No.: *B1197136*

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## An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### Abstract

**Patrinoside**, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as *Patrinia scabiosaefolia*, *Valeriana fauriei*, and *Valeriana officinalis*, this compound has demonstrated noteworthy biological activities, including anti-inflammatory effects and the ability to improve insulin resistance.<sup>[1]</sup> This technical guide provides a detailed elucidation of the chemical structure of **Patrinoside**, supported by a summary of its physicochemical and spectral properties. Furthermore, it delves into the key signaling pathways modulated by **Patrinoside**, namely the PI3K/AKT, NF-κB, and MAPK pathways. Detailed experimental protocols for the isolation, purification, and characterization of **Patrinoside** are also presented, alongside visual representations of experimental workflows and signaling cascades to facilitate a deeper understanding of its molecular interactions and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Properties of Patrinoside

**Patrinoside** is classified as a terpene glycoside.<sup>[1]</sup> Its core structure consists of a cyclopentanopyran ring system, characteristic of iridoids, which is glycosidically linked to a glucose molecule. Additionally, it features a 3-methylbutanoate (isovalerate) ester group.

The complete chemical identification of **Patrinoside** is summarized in the table below.

Identifier	Value	Reference
IUPAC Name	[(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate	[1]
Molecular Formula	C21H34O11	[1][2][3]
Molecular Weight	462.49 g/mol	[2][3]
CAS Number	53962-20-2	[1][3]
Canonical SMILES	<chem>CC(C)CC(=O)O[C@H]1[C@H]2--INVALID-LINK--O"&gt;C@HC(=CO1)CO[C@H]3--INVALID-LINK--CO)O)O"&gt;C@@HO</chem>	[2]
InChI Key	BGDMXWQJUGENQP-QPCLWJSESA-N	[2]

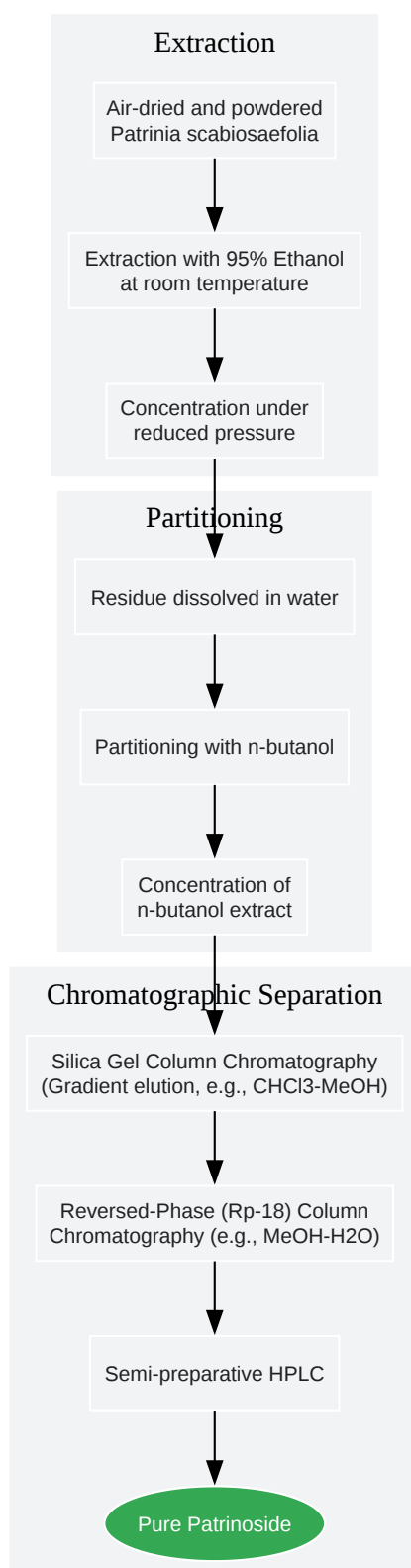
Table 1: Chemical Identifiers and Properties of **Patrinoside**. This table provides a summary of the key chemical identifiers and properties of **Patrinoside**, including its IUPAC name, molecular formula and weight, CAS registry number, and structural identifiers.

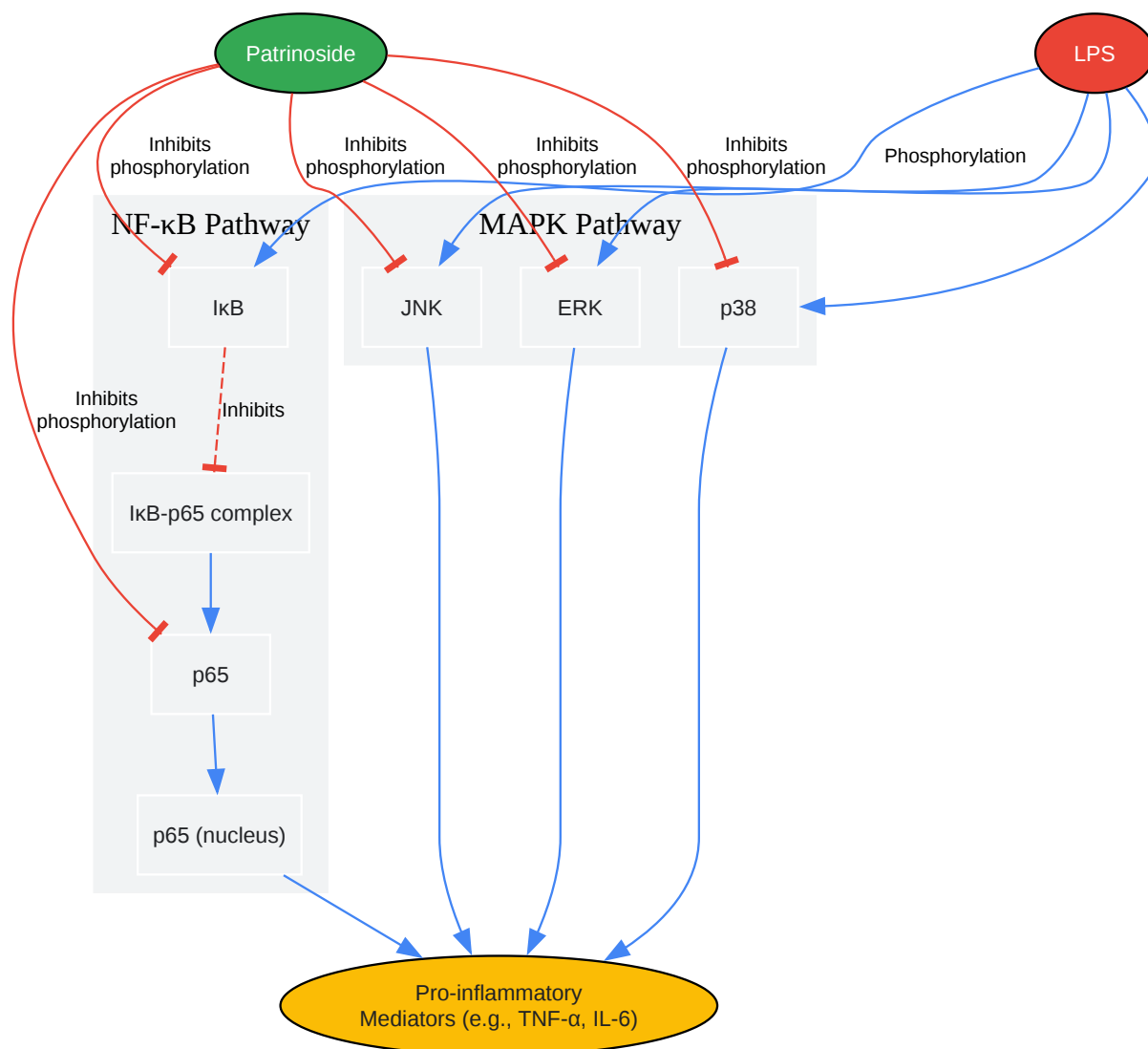
## Experimental Protocols

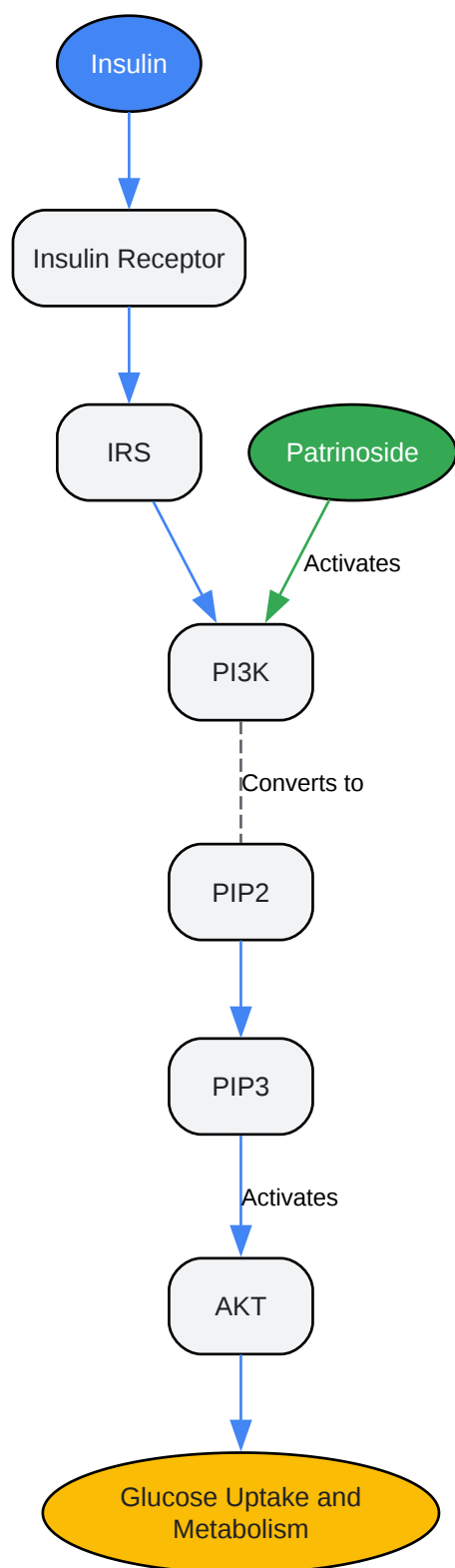
The isolation and structural elucidation of **Patrinoside** involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized from methodologies reported for the isolation and characterization of iridoid glycosides from *Patrinia scabiosaefolia*.

## Isolation and Purification of Patrinoside

The general workflow for isolating **Patrinoside** from its natural source is depicted in the diagram below.







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## References

- 1. Letter: Patrinoside, a new iridoid glycoside from *Patrinia scabiosaefolia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patrinoside | C<sub>21</sub>H<sub>34</sub>O<sub>11</sub> | CID 162135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From *Patrinia scabiosaefolia* [frontiersin.org]
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